molecular formula C18H17NO4 B4404699 methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate

methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate

Cat. No. B4404699
M. Wt: 311.3 g/mol
InChI Key: YGFHMLZOMMDCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate, also known as MABA ester, is a chemical compound that has been widely used in scientific research as a fluorescent labeling agent. MABA ester is a derivative of benzoic acid and has a unique structure that allows it to be easily incorporated into biological molecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate ester involves the formation of a covalent bond between its carboxylic acid group and a nucleophilic group on the target molecule. This covalent bond is stable and allows for the long-term labeling of biological molecules. The fluorescent properties of this compound ester arise from its conjugated benzene ring, which absorbs light in the ultraviolet range and emits light in the visible range.
Biochemical and Physiological Effects
This compound ester has minimal biochemical and physiological effects on biological systems. It has been shown to be non-toxic and non-immunogenic, making it an ideal labeling agent for in vitro and in vivo experiments. However, it is important to note that the covalent labeling of biological molecules with this compound ester may alter their function or stability. Therefore, careful experimental design and validation are necessary to ensure the accuracy and reliability of results.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate ester in lab experiments include its high fluorescence intensity, ease of incorporation into biological molecules, and stability of the resulting labeled molecules. Additionally, this compound ester can be used in a variety of experimental settings, including live-cell imaging and protein quantification assays. However, there are limitations to the use of this compound ester, including its potential to alter the function or stability of labeled molecules and its susceptibility to photobleaching.

Future Directions

There are several future directions for the use of methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate ester in scientific research. One potential application is in the development of new fluorescent probes for imaging biological systems. This compound ester can serve as a starting point for the synthesis of novel fluorescent molecules with improved properties such as increased brightness or specificity. Additionally, this compound ester could be used in the development of new biosensors for the detection of specific biological molecules or processes. Finally, the use of this compound ester in combination with other labeling agents could lead to the development of multiplexed imaging techniques for the simultaneous visualization of multiple biological molecules.

Scientific Research Applications

Methyl 2-{[3-(allyloxy)benzoyl]amino}benzoate ester has been widely used in scientific research as a fluorescent labeling agent for biological molecules. It is particularly useful for labeling proteins and nucleic acids due to its small size and high fluorescence intensity. This compound ester can be easily incorporated into these molecules through the reaction of its carboxylic acid group with amino or hydroxyl groups on the target molecule. The resulting labeled molecules can then be visualized and quantified using fluorescence microscopy or spectroscopy.

properties

IUPAC Name

methyl 2-[(3-prop-2-enoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-3-11-23-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18(21)22-2/h3-10,12H,1,11H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFHMLZOMMDCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.